molecular formula C16H17NO4 B1675740 Lycorine CAS No. 476-28-8

Lycorine

Cat. No. B1675740
CAS RN: 476-28-8
M. Wt: 287.31 g/mol
InChI Key: XGVJWXAYKUHDOO-DANNLKNASA-N
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Description

Lycorine is a natural alkaloid with immense therapeutic potential. It is active in a very low concentration and with high specificity against a number of cancers both in vivo and in vitro and against various drug-resistant cancer cells . It is the major active component from the Amaryllidaceae family plant Lycoris radiate .


Synthesis Analysis

Lycorine and lycorine-like Amaryllidaceae alkaloids are generated from a common precursor norbelladine. Norbelladine undergoes analogs possessing of the −OH group of A-ring and ortho-para coupling of A and C-ring to produce lycorine .


Molecular Structure Analysis

Lycorine is a natural alkaloid with a pyrrolophenanthridine nucleus core . The structural characteristics related to the activity of this molecule have been discussed in various studies .


Chemical Reactions Analysis

Lycorine does not affect the enzymes that are indispensable to HCV replication but suppresses the expression of Hsc70 in the host cell to limit HCV replication . It also possesses significant anti-inflammatory and hepatoprotective effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of Lycorine have been confirmed by several studies .

Scientific Research Applications

  • Anti-Cancer

    • Field : Oncology
    • Application : Lycorine has been shown to have inhibitory effects on a variety of cancers . It has been used in the treatment of glioblastoma (GBM), one of the most aggressive and difficult to treat human brain tumors .
    • Method : The mechanism of lycorine in the treatment of GBM was investigated based on network pharmacology and molecular docking . Lycorine-related targets overlapped with GBM-related targets to obtain intersections that represent potential anti-GBM targets for lycorine .
    • Results : Lycorine acts on GBM by multiple pathways, including inducing apoptosis and reactive oxygen species production . The molecular docking results showed that lycorine had strong binding efficiency with the 10 key genes .
  • Anti-Leukemia

    • Field : Hematology
    • Application : Lycorine has shown strong pharmacological effects on many diseases, including anti-leukemia .
  • Anti-Angiogenesis

    • Field : Vascular Biology
    • Application : Lycorine has shown strong pharmacological effects on many diseases, including anti-angiogenesis .
  • Anti-Virus

    • Field : Virology
    • Application : Lycorine has shown some level of antiviral activity and can eliminate viral concentrations of herpes simplex virus, HIV1 retrovirus, West Nile virus (WNV), dengue, yellow fever virus, severe acute respiratory syndrome coronavirus, poliovirus, influenza virus, enterovirus, zika virus and hepatitis C virus .
  • Anti-Bacteria

    • Field : Microbiology
    • Application : Lycorine has shown strong pharmacological effects on many diseases, including anti-bacteria .
  • Anti-Inflammation

    • Field : Immunology
    • Application : Lycorine has shown strong pharmacological effects on many diseases, including anti-inflammation .

Future Directions

The divergent chemical structures, multiple biological functions, and very low toxicity of lycorine imply that the agent is a potential drug candidate that warrants for further preclinical and clinic investigation .

properties

IUPAC Name

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2/t11-,14-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVJWXAYKUHDOO-DANNLKNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197208
Record name Lycorine
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Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lycorine

CAS RN

476-28-8
Record name Lycorine
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Record name Lycorine
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Record name lycorine
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Record name lycorine
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Record name Lycorine
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Record name Lycorine
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Record name LYCORINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,000
Citations
ZF Cao, P Yang, QS Zhou - Science China Chemistry, 2013 - Springer
… Lycorine is the major active component from the … Lycorine has drawn great interest in medicinal field due to its … Accumulated evidence shows that lycorine not only possesses strong …
Number of citations: 92 link.springer.com
D Lamoral-Theys, C Decaestecker… - Mini reviews in …, 2010 - ingentaconnect.com
… Among this chemical family, lycorine displays very promising anti-tumor … lycorine and their metabolites, and then on mechanisms of action and biological targets through which lycorine …
Number of citations: 137 www.ingentaconnect.com
H Xiao, X Xu, L Du, X Li, H Zhao, Z Wang, L Zhao… - Phytomedicine, 2022 - Elsevier
… regarding lycorine in organ protection. Finally, we focused on the potential targets of lycorine … of lycorine in organ protection and suggests lycorine as a potential future therapeutic agent. …
Number of citations: 11 www.sciencedirect.com
G Çitoğlu, M Tanker, B Gümüşel - Phytotherapy Research: An …, 1998 - Wiley Online Library
The antiinflammatory effects of lycorine and haemanthidine which were isolated from Sternbergia clusiana (Ker‐Gawl.) Ker‐Gawl ex Sprengel growing in Turkey were evaluated in mice …
Number of citations: 91 onlinelibrary.wiley.com
M Roy, L Liang, X Xiao, P Feng, M Ye, J Liu - Biomedicine & …, 2018 - Elsevier
… of lycorine. At … lycorine as an important lead compound for new generation anticancer drug design and provide the principle for the development of biological strategies to utilize lycorine …
Number of citations: 104 www.sciencedirect.com
M Hu, S Peng, Y He, M Qin, X Cong, Y Xing, M Liu… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… effects of Lycorine were dependent on STAT expression. We suggest that Lycorine is a … When referring to Lycorine's biosafety, treatment of Lycorine at the given concentration had little …
Number of citations: 84 www.ncbi.nlm.nih.gov
JC Cedrón, D Gutiérrez, N Flores, ÁG Ravelo… - Bioorganic & medicinal …, 2010 - Elsevier
… , lycorine (1), augustine and crinamine were found to be the principal antimalarial constituents in Crinum amabile bulbs. Several lycorine … the preparation of 27 lycorine derivatives, their …
Number of citations: 86 www.sciencedirect.com
R Vrijsen, DAV Berghe, AJ Vlietinck, A Boeye - Journal of Biological …, 1986 - ASBMB
… it was found that lycorine failed to prevent transpeptidation … If the inhibition of eukaryotic protein synthesis by lycorine is … , we compared the action of lycorine on protein synthesis with …
Number of citations: 71 www.jbc.org
Y Toriizuka, E Kinoshita, N Kogure, M Kitajima… - Bioorganic & medicinal …, 2008 - Elsevier
… We have been interested in the SAR of ester derivatives of lycorine, including new ester … some lycorine derivatives with an acyl group on C-1 and/or a C-2 hydroxyl group. First, lycorine (…
Number of citations: 115 www.sciencedirect.com
NM Evdokimov, D Lamoral-Theys, V Mathieu… - Bioorganic & medicinal …, 2011 - Elsevier
… as a potential target for lycorine as well. These results make lycorine an excellent lead for the … In this article, we describe the synthesis of 32 lycorine analogues and their evaluation …
Number of citations: 67 www.sciencedirect.com

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